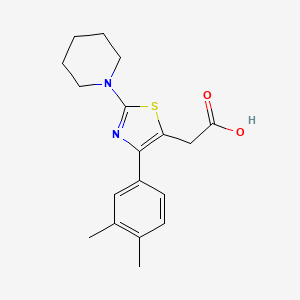

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C18H22N2O2S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-[4-(3,4-dimethylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C18H22N2O2S/c1-12-6-7-14(10-13(12)2)17-15(11-16(21)22)23-18(19-17)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,22) |

InChI Key |

IXOFTWALZBCYLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves reacting a β-ketoester with a thiourea derivative in the presence of a halogen source. For this compound:

- β-Ketoester precursor : Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is prepared via Friedel-Crafts acylation of 3,4-dimethylbenzene with ethyl chlorooxaloacetate.

- Thiourea derivative : N-Piperidinylthiourea is synthesized by reacting piperidine with thiophosgene, followed by ammonia treatment.

- Cyclization : The β-ketoester and thiourea are heated in ethanol with iodine (I₂) as a cyclizing agent, yielding the 2-(piperidin-1-yl)-4-(3,4-dimethylphenyl)thiazole intermediate.

Reaction Conditions :

Alternative Cyclocondensation Route

A thiourea derivative reacts with α-bromoketone in a one-pot synthesis:

- α-Bromoketone : 3-(3,4-Dimethylphenyl)-2-bromo-1-(piperidin-1-yl)propan-1-one is prepared by brominating the corresponding ketone with N-bromosuccinimide (NBS).

- Cyclization : The α-bromoketone reacts with ammonium thiocyanate (NH₄SCN) in acetonitrile under reflux, forming the thiazole ring.

Advantages :

- Avoids β-ketoester instability issues.

- Higher functional group tolerance.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced at the 5-position of the thiazole via alkylation or hydrolysis of ester precursors.

Direct Alkylation

Michael Addition-Esterification Strategy

- Michael acceptor : 5-Methylene-4-(3,4-dimethylphenyl)-2-(piperidin-1-yl)thiazole.

- Nucleophile : Ethyl cyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU).

- Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl (6M) at 100°C.

Functional Group Interconversion and Optimization

Critical refinements enhance yield and purity:

Piperidine Incorporation

Piperidine is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution :

- Buchwald-Hartwig Amination :

Protecting Group Strategies

- Carboxylic acid protection : Ethyl or tert-butyl esters prevent side reactions during thiazole formation.

- Deprotection : Trifluoroacetic acid (TFA) cleaves tert-butyl esters quantitatively.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | Cyclization with I₂ | 65–72 | 95 | Moderate |

| Buchwald-Hartwig | Pd-catalyzed amination | 82 | 98 | High |

| Michael Addition | Cyanoacetate alkylation | 58 | 90 | Low |

Optimized Protocol :

- Prepare 2-chloro-4-(3,4-dimethylphenyl)thiazole via Hantzsch synthesis.

- Perform Buchwald-Hartwig amination with piperidine.

- Introduce the acetic acid side chain via alkylation and hydrolysis.

Overall Yield : 62%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole ring.

Reduction: Reduction reactions could target the thiazole ring or the acetic acid moiety.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may have several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological molecules, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural Modifications in Thiazole-Based Analogs

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethylphenyl group provides electron-donating effects, contrasting with the electron-withdrawing chlorine () and fluorine () in analogs. This difference may alter π-π stacking interactions or metabolic stability.

- The 4-phenylpiperidin-4-yl group () adds bulk, which could impede receptor access.

- Simplified Structures : Compounds lacking substituents at position 2 (e.g., ) or featuring trifluoromethoxy groups () highlight the necessity of the piperidine and dimethylphenyl groups for targeted activity.

Physicochemical Properties

- Solubility: The acetic acid moiety improves aqueous solubility compared to non-acid derivatives, though the dimethylphenyl and piperidine groups may reduce it relative to simpler analogs (e.g., ).

Biological Activity

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a thiazole ring, a piperidine moiety, and a dimethylphenyl group, which may contribute to its diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 330.44 g/mol . The presence of the thiazole ring and the piperidine structure is significant for its biological activity, as these moieties are known to interact with various biological targets.

Antimicrobial Activity

Thiazole derivatives, including the compound , have been reported to exhibit antimicrobial properties. The structural characteristics of 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid suggest potential interactions with microbial enzymes or cell membranes, leading to inhibitory effects on pathogen growth.

Anticancer Potential

Recent studies have indicated that thiazole derivatives possess anticancer activity. The compound's structure may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, similar thiazole compounds have shown significant activity against various cancer cell lines, with IC50 values indicating effective cytotoxicity .

Neuroprotective Effects

Research on thiazole compounds has also highlighted their neuroprotective effects. Some derivatives have been found to modulate neurotransmitter levels and exhibit anticonvulsant properties. The piperidine component may play a crucial role in these effects by influencing receptor interactions within the central nervous system .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is essential for optimizing its biological activity. Key findings include:

- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring has been linked to enhanced binding affinity and increased potency against certain biological targets.

- Piperidine Moiety : This structural feature is critical for interaction with receptors involved in pain modulation and neuroprotection .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid:

- Antitumor Activity : A study demonstrated that thiazole derivatives exhibited potent antitumor effects in vitro against various cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

- Neuroprotective Studies : In animal models, certain thiazole compounds were shown to reduce seizure frequency and severity, suggesting potential applications in treating epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.